molecular formula C14H8F3N3O2S B1447543 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid CAS No. 1227954-76-8

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid

Cat. No.: B1447543
CAS No.: 1227954-76-8
M. Wt: 339.29 g/mol
InChI Key: BYGBEBYGFUYDOF-UHFFFAOYSA-N
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Description

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, a thiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The thiazole ring is then constructed, and finally, the benzoic acid moiety is attached. Each step requires specific reagents and conditions, such as the use of trifluoromethylating agents, thiazole-forming reagents, and benzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The pyrazole and thiazole rings contribute to the compound’s overall activity by facilitating specific interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid is unique due to the combination of its trifluoromethyl group, pyrazole ring, thiazole ring, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

4-[2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2S/c15-14(16,17)11-5-6-18-20(11)13-19-10(7-23-13)8-1-3-9(4-2-8)12(21)22/h1-7H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGBEBYGFUYDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Reactant of Route 2
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Reactant of Route 3
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Reactant of Route 4
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Reactant of Route 5
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid

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